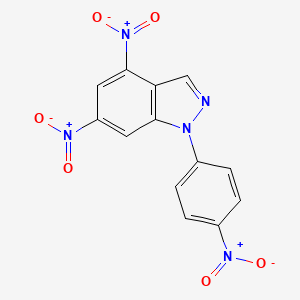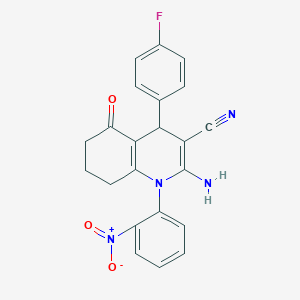![molecular formula C32H36N4O5S2 B15009134 4-(decyloxy)-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15009134.png)
4-(decyloxy)-N-[2-({2-[(3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a nitrophenyl group, and a decyloxy chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves multiple steps. One of the methods includes the protection of pyrocatechol with acetone to obtain 2,2-dimethyl piperonyl. This intermediate is then nitrated to form 5-nitryl-2,2-dimethyl piperonyl, followed by deprotection to yield 3,4-dihydroxy nitrobenzene. The final step involves reacting this intermediate with bromodecane and an ethylation reagent such as ethyl bromide or diethyl sulfate .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The materials used are commercially available, and the reaction conditions are mild, making the process cost-effective and straightforward .
Analyse Chemischer Reaktionen
Types of Reactions
4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring and nitrophenyl group play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4-(DECYLOXY)-N-[2-({[(3-NITROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C32H36N4O5S2 |
|---|---|
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
4-decoxy-N-[2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C32H36N4O5S2/c1-2-3-4-5-6-7-8-9-19-41-27-16-13-23(14-17-27)31(38)34-25-15-18-28-29(21-25)43-32(35-28)42-22-30(37)33-24-11-10-12-26(20-24)36(39)40/h10-18,20-21H,2-9,19,22H2,1H3,(H,33,37)(H,34,38) |
InChI-Schlüssel |
MJJWDJOQDGQSFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate](/img/structure/B15009060.png)
![2-Methyl-4-morpholino[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15009073.png)

![(5E)-5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15009097.png)
![1-[4-(4-methylphenyl)-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009103.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15009107.png)
![4-[3-({(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B15009114.png)
![4-{2-[(2Z)-4-(3,4-dimethylphenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B15009121.png)
![3-hydroxy-1-(3-hydroxypropyl)-5-(3-nitrophenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15009126.png)


![3-hydroxy-1-(3-hydroxypropyl)-5-(4-nitrophenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15009146.png)
![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15009155.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(piperidin-1-ylmethyl)-N'-[(2E,3E)-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-3-en-2-ylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15009167.png)
